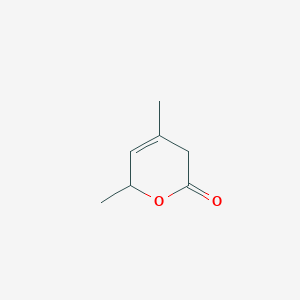

4,6-dimethyl-3,6-dihydro-2H-pyran-2-one

Description

4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one (CAS: 17372-52-0) is a bicyclic lactone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol . Structurally, it features a partially saturated pyran-2-one ring with methyl substituents at positions 4 and 6 and a double bond between C3 and C6 (3,6-dihydro configuration). The compound is a colorless liquid with a fruity odor, making it relevant in flavor and fragrance industries. It is synthesized via Claisen condensation of β-keto esters, a method noted for producing structurally diverse lactones .

Properties

CAS No. |

22936-96-5 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2,4-dimethyl-2,5-dihydropyran-6-one |

InChI |

InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,6H,4H2,1-2H3 |

InChI Key |

HIBSYTHECFYQMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(CC(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common synthetic route involves the reaction of sorbic acid with acetic anhydride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the ring. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Dimethyl-3,6-dihydro-2H-pyran-2-one has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and antiviral properties . Additionally, the compound is used in the development of organic light-emitting devices due to its unique luminescence properties . In the industrial sector, it is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic carbon atoms are susceptible to nucleophilic attack, leading to the formation of various reaction intermediates . These intermediates can then undergo further transformations, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4,6-dimethyl-3,6-dihydro-2H-pyran-2-one and its analogues:

Key Observations:

Substituent Effects: Methyl groups at positions 4 and 6 in the target compound enhance hydrophobicity compared to non-methylated analogues like 5,6-dihydro-2H-pyran-2-one. This influences volatility and solubility . 4-Methyl-5,6-dihydro-2H-pyran-2-one (C₆H₈O₂), isolated from fungi such as Aspergillus sydowii and Penicillium steckii, demonstrates antimicrobial activity, likely due to its electron-withdrawing lactone moiety and methyl group .

Fully aromatic derivatives like 4,6-diphenyl-2H-pyran-2-one lack ring saturation, favoring applications in photochemistry due to extended π-conjugation .

Biological Activity :

- The side chain in 6-(5-hydroxy-6-methylheptyl)-5,6-dihydro-2H-pyran-2-one significantly boosts antifungal efficacy against Alternaria solani (IC₅₀: 30.6 µg/mL), highlighting the role of functional groups in bioactivity .

- In contrast, the target compound’s simpler structure may limit direct antimicrobial action but could serve as a precursor for bioactive derivatives.

Physicochemical Properties

- Volatility: The target compound’s fruity odor contrasts with the less pronounced scent of non-methylated analogues, making it valuable in flavor chemistry .

- Stability : The 3,6-dihydro configuration may confer greater thermal stability compared to 5,6-dihydro isomers due to conjugated double bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.